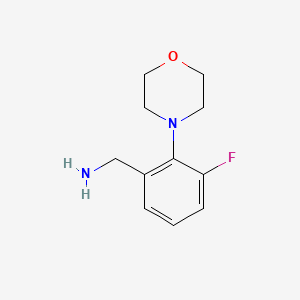(3-Fluoro-2-morpholinophenyl)methanamine
CAS No.:
Cat. No.: VC15828113
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15FN2O |
|---|---|
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | (3-fluoro-2-morpholin-4-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2 |
| Standard InChI Key | FQDLPNIVAJBIJH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=C(C=CC=C2F)CN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (3-fluoro-2-morpholin-4-ylphenyl)methanamine, reflecting its substituents: a fluorine atom at the 3-position, a morpholine ring at the 2-position, and a primary amine (-CH2NH2) group on the benzene ring . Its molecular formula is C11H15FN2O, with a molecular weight of 210.25 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1516937-20-4 |
| Molecular Formula | C11H15FN2O |
| Molecular Weight | 210.25 g/mol |
| InChI Key | FQDLPNIVAJBIJH-UHFFFAOYSA-N |
| SMILES Notation | C1COCCN1C2=C(C=CC=C2F)CN |
The SMILES string encodes a benzene ring substituted with fluorine, morpholine, and an aminomethyl group, while the InChIKey facilitates database searches and structural verification .
Structural Analysis
The compound’s 2D structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the benzene ring’s 2-position. The fluorine atom at the 3-position introduces electronegativity, influencing reactivity and intermolecular interactions . The primary amine group enhances solubility in polar solvents and enables participation in condensation reactions .
Physical and Chemical Properties
Physicochemical Data
-
LogP (Octanol-Water Partition Coefficient): ~1.2 (moderate lipophilicity).
-
Water Solubility: Low (<1 mg/mL at 25°C), necessitating polar aprotic solvents (e.g., DMSO, DMF) for dissolution .
Table 2: Predicted Properties
| Property | Estimated Value |
|---|---|
| LogP | 1.2 |
| Hydrogen Bond Donors | 1 (NH2 group) |
| Hydrogen Bond Acceptors | 4 (O, N, F) |
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Applications in Research
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its amine group for covalent bonding with target proteins . For example, it may anchor pharmacophores in anticancer agents by interacting with ATP-binding pockets.
Material Science
Its fluorinated aromatic structure contributes to liquid crystal and polymeric film development, where fluorine enhances thermal stability and optical properties.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume